N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine

Catalog No.
S7953237
CAS No.
M.F
C10H14F3N3O2S2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromet...

Product Name

N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine

Molecular Formula

C10H14F3N3O2S2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C10H14F3N3O2S2/c1-20(17,18)16-4-2-7(3-5-16)15-9-14-6-8(19-9)10(11,12)13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

ZQVPFSGCVMZJBI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)NC2=NC=C(S2)C(F)(F)F

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=NC=C(S2)C(F)(F)F
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It possesses unique physical and chemical properties, which make it suitable for various scientific experiments and research.
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine is a thiazole derivative, which has been synthesized and characterized for its biological properties. It is also known as P5C7, and its chemical formula is C13H16F3N3O2S2.
The compound was first synthesized by Naveen Kumar et al. in 2012, and since then, it has been extensively studied due to its potential applications in various fields of research and industry. P5C7 is a unique compound, and its synthesis and characterization have opened the door for further research in the field of thiazole derivatives.
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine is a white crystalline solid with a molecular weight of 397.46 g/mol. It is soluble in both water and DMSO.
The compound has a melting point of 196-199°C, and its boiling point is 527.34°C at 760 mmHg. P5C7 has a density of 1.67 g/cm³, and its refractive index is 1.649.
The chemical structure of P5C7 consists of a piperidine ring, a thiazole ring, and a sulfonyl group. The compound possesses a trifluoromethyl group, which makes it unique and suitable for various scientific experiments.
The synthesis of N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine involves the condensation reaction of 2-aminothiazole and piperidine-4-carboxaldehyde in the presence of sulfuric acid. The resulting compound is then treated with methylsulfonyl chloride to obtain the final product.
The synthesized compound is characterized using various analytical methods, such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods are used to confirm the purity and structure of the compound.
The analytical methods used to characterize N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine include:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: This method is used to determine the molecular structure of the compound and its purity.
2. Mass Spectrometry: This method is used to determine the molecular weight and purity of the compound.
3. Infrared (IR) Spectroscopy: This method is used to identify the functional groups present in the compound and to confirm its structure.
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine has been studied extensively for its biological properties. The compound has shown potential as an anti-inflammatory agent and a therapeutic agent for various cancers.
Studies have shown that N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine is relatively safe in scientific experiments and has low toxicity levels. However, it is important to follow proper safety protocols when working with the compound.
N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine has numerous applications in various scientific experiments. It can be used in the development of new drugs and as a research tool in drug discovery and development.
Research on N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine is ongoing, and the compound has shown promising results in various scientific experiments. Its potential applications in drug discovery and development have attracted significant attention from the scientific community.
1. Further studies are needed to explore the compound's potential as an anti-inflammatory agent.
2. Research can be conducted to determine the compound's potential as a therapeutic agent for various cancers.
3. Studies can be conducted to investigate the compound's effects on different biological pathways.
4. Further research is needed to understand the mechanisms of action of the compound.
5. Studies can be conducted to determine the compound's potential as a research tool in drug discovery and development.
6. Research can be carried out to identify new compounds based on the structure of N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine.
7. Studies can be conducted to determine the compound's potential as a treatment for various infectious diseases.
8. Researchers can explore the compound's potential as a catalyst in various chemical reactions.
9. Further research is needed to investigate the stability and shelf life of the compound.
10. Studies can be conducted to determine the compound's potential as a research tool in neuroscience.

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

329.04795353 g/mol

Monoisotopic Mass

329.04795353 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types